molecular formula C12H16O B1360221 1-Phenylhexan-3-one CAS No. 29898-25-7

1-Phenylhexan-3-one

Cat. No. B1360221
CAS RN: 29898-25-7
M. Wt: 176.25 g/mol
InChI Key: CWWWHACKSNBBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylhexan-3-one is a chemical compound with the molecular formula C12H16O1. It is a pale yellow to colorless liquid2.



Synthesis Analysis

The synthesis of 1-Phenylhexan-3-one involves a reduction reaction conducted at room temperature for 2 hours under 1 atm hydrogen pressure. The reaction uses propyl styryl ketone and 5% Pd-C in ethyl acetate3.



Molecular Structure Analysis

The molecular structure of 1-Phenylhexan-3-one consists of 12 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom, giving it a molecular weight of 176.254.



Chemical Reactions Analysis

While specific chemical reactions involving 1-Phenylhexan-3-one are not readily available, it’s worth noting that synthetic cathinones, a group to which this compound belongs, are known for their complex reactions5.



Physical And Chemical Properties Analysis

1-Phenylhexan-3-one has a density of 0.9719 g/cm3 at 40 °C, a boiling point of 263 °C, a flash point of 107°C, and a vapor pressure of 0.012mmHg at 25°C. Its refractive index is 1.4981.


Scientific Research Applications

Eco-Sustainable Synthesis and Biological Evaluation

1-Phenylhexan-3-one has been implicated in eco-sustainable synthesis methods. In a study, derivatives of 2-phenyl 1,3-benzodioxole were synthesized using a green and efficient process, showing significant anticancer, antibacterial, and DNA binding potential. This highlights the role of similar compounds in developing new, eco-friendly synthesis methods for potentially active biological agents (Gupta et al., 2016).

Hydrozirconation of 1-Arylalkenes

Research on the hydrozirconation of 1-arylhexenes, a process related to 1-Phenylhexan-3-one, reveals insights into reaction behaviors at different temperatures. The study suggests that compounds like 1-phenyl-1-hexene react more slowly at room temperature than simpler alkenes. This can inform chemical synthesis processes involving such compounds (Annby et al., 1989).

Catalytic Cracking of Alkylbenzenes

In the context of catalytic cracking, 1-Phenylhexan-3-one and related compounds like 1-phenylhexane have been studied. The research focused on reaction pathways and mechanisms at 500°C using a rare earth Y (REY) catalyst. The findings contribute to understanding the dealkylation and cracking processes in the alkyl side chain of such compounds, useful in petrochemical and related industries (Watson et al., 1997).

Alkylation of Benzene with 1-Hexene

A study on the alkylation reaction of benzene with olefin 1-hexene over various zeolites revealed the production of 3-Phenylhexane and 2-Phenylhexane. This research is crucial for converting carcinogenic benzene into valuable alkylate products like 3-Phenylhexane, which have applications in manufacturing fine chemicals, dyestuffs, detergents, and scents (Saxena et al., 2017).

Safety And Hazards

While specific safety and hazard information for 1-Phenylhexan-3-one is not readily available, it’s important to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment should be used when handling this compound7.


Future Directions

The future directions for 1-Phenylhexan-3-one are not explicitly stated in the available resources. However, it’s worth noting that synthetic cathinones, a group to which this compound belongs, are continuously evolving, posing a significant threat to the health and lives of their users6.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

1-phenylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWHACKSNBBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184010
Record name 1-Phenylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylhexan-3-one

CAS RN

29898-25-7
Record name 1-Phenyl-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29898-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylhexan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029898257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylhexan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
CCCC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

8.5 g of sodium hydroxide prills (213 mmol) in 100 ml of polyethylene glycol 1000 dimethyl ether (m.p.: 42° C.) were initially introduced at room temperature into a 3-necked flask having a dropping funnel, internal thermometer and stirrer. After 25 g of 3-hydroxy-3-(2′-phenylethyl)hexanoic acid (106 mmol), prepared according to K. S. Fors, J. R. Gage, R. F. Heier, R. C. Kelly, W. R. Perrault and N. Wicnienski, J. ORG. CHEM. 63, 7348 (1998), had been added, the mixture was heated to 80° C. for 10 min and then to 150° C. Thereafter, the pressure was reduced to 2.5 mbar and the mixture was stirred for 2 h at 150° C. and a pressure of 2.5 mbar, 1-phenylhexan-3-one formed by cleavage being collected in a cooled receiver. The 1-phenylhexan-3-one collected in the receiver was obtained, after washing with 20 ml of water, in a yield of 12.1 g (81% of theory) with a boiling point of 133° C. (13 mbar).
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 1000 dimethyl ether
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6.8 g of sodium hydroxide prills (170 mmol) in 100 ml of a nonane fraction (b.p.: 148-153° C.) were initially introduced at room temperature into a three-necked flask having a reflux condenser, internal thermometer and stirrer. After 20 g of 3-hydroxy-3-(2′-phenylethyl)hexanoic acid (85 mmol), prepared according to K. S. Fors, J. R. Gage, R. F. Heier, R. C. Kelly, W. R. Perrault and N. Wicnienski, J. ORG. CHEM. 63, 7348 (1998), had been added, the mixture was heated to 155° C., a clear solution initially forming. The mixture was stirred for 2 h at 150° C., a colorless precipitate forming. The mixture was then allowed to cool to 20° C., hydrolyzed with 80 ml of 2 N hydrochloric acid (pH 1) and stirred for 15 min and the organic phase separated. The organic phase was washed with 30 ml of saturated sodium bicarbonate solution. After phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure (>90% of the solvent was recovered). 1-phenylhexan-3-one was obtained in a yield of 13.6 g (91% of theory) with a boiling point of 134° C. (13 mbar).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylhexan-3-one
Reactant of Route 2
Reactant of Route 2
1-Phenylhexan-3-one
Reactant of Route 3
Reactant of Route 3
1-Phenylhexan-3-one
Reactant of Route 4
Reactant of Route 4
1-Phenylhexan-3-one
Reactant of Route 5
Reactant of Route 5
1-Phenylhexan-3-one
Reactant of Route 6
Reactant of Route 6
1-Phenylhexan-3-one

Citations

For This Compound
75
Citations
GR Ames, W Davey - Journal of the Chemical Society, 1956 - hero.epa.gov
… Wolff-Kishner reduction of the acid (VI) yielded 3-phenethylhex-2-enoic acid (VII), the geometrical isomer of which was synthesised from 1-phenylhexan-3-one. Evidence regarding the …
Number of citations: 3 hero.epa.gov
P Weyerstahl, H Marschall… - Flavour and Fragrance …, 1992 - Wiley Online Library
The absolute from the leaves of Amomyrtus meli (RA Phillippi) Legrand et Kausel (5902/5913) is dominated by 1-phenylpentan-3-one (1, 36/27%) and 1-phenylhexan-3-one (3, 32/53%)…
Number of citations: 11 onlinelibrary.wiley.com
AM Ray, JA Francese, Y Zou, K Watson, DJ Crook… - Scientific reports, 2019 - nature.com
… -methyl-1-phenylhexan-3-one was … -1-phenylhexan-3-one matched peaks II and III in the chiral column GC analysis, and those from (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one …
Number of citations: 20 www.nature.com
K Funabiki, Y Itoh, Y Kubota… - The Journal of Organic …, 2011 - ACS Publications
… The absolute configuration of 6,6,6-trifluoro-5-hydroxy-1-phenylhexan-3-one (4n) was also determined by the optical rotation and comparison to the reported value. (15) On the basis of …
Number of citations: 44 pubs.acs.org
R Annunziata, M Cinquini, F Cozzi… - Journal of the Chemical …, 1985 - pubs.rsc.org
… * Careful chromatographic separation of the reaction mixture allowed the isolation together with (Uh,b) of 5-hydroxy4(p-methoxyphenyl)- 1phenylhexan-3-one in 7% yield. On the basis …
Number of citations: 15 pubs.rsc.org
SS Qi, A Bogdanov, M Cnockaert, T Acar… - Environmental …, 2021 - Wiley Online Library
… We report (2S,4S)-2-hydroxy-4-methyl-1-phenylhexan-3-one (1) as a natural product for the first time. Due to similar biosynthetic pathways, the absolute configuration of isolated …
LP Pushparaj, U Devi - T2 Relaxive M-MRI Contrast Agent for …, 2021 - papers.ssrn.com
… arm 2-chloro-N-(4-(4-methyl-2-oxo2H-chromen-7-yloxy)phenyl)-N-(3-oxo-1-phenylhexyl)acetamide was synthesized by the N-alkylation reaction with 1-chloro-1-phenylhexan-3-one in …
Number of citations: 5 papers.ssrn.com
JS Park, N Kagaya, J Hashimoto, M Izumikawa… - …, 2014 - Wiley Online Library
… Thus, the planar structure of 1 was established as 2-hydroxy-5-methyl-1-phenylhexan-3-one (sattabacin, previously isolated from Bacillus sp. B-60).5 However, the optical rotation of 1 ([…
JP John, DA Colby - The Journal of organic chemistry, 2011 - ACS Publications
… with EtOAc (5 mL × 2), and the organics were dried over Na 2 SO 4 and concentrated under reduced pressure to provide the 4,4,6,6,6-pentafluoro-5,5-dihydroxy-1-phenylhexan-3-one …
Number of citations: 76 pubs.acs.org
R Hu, FJ Chen, X Zhang, M Zhang, W Su - Nature communications, 2019 - nature.com
… 1-Phenylhexan-3-one gave styrenyl-substitued target product as a result of over-dehydrogenation (4s). In spite of a lot of attempt, β-substituted ketone did not work for this reaction …
Number of citations: 22 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.